molecular formula C10H12N2O4 B14506724 4-Nitrophenyl propylcarbamate CAS No. 63321-49-3

4-Nitrophenyl propylcarbamate

Cat. No.: B14506724
CAS No.: 63321-49-3
M. Wt: 224.21 g/mol
InChI Key: FTPSVHHZKHVFNB-UHFFFAOYSA-N
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Description

4-Nitrophenyl propylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitrophenyl group attached to a propylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl propylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with propylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl propylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.

    Substitution: Various amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Reduction: 4-Aminophenyl propylcarbamate.

    Substitution: Different carbamate derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitrophenyl propylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acylpeptide hydrolase by binding to the active site of the enzyme. This binding is facilitated by the nitrophenyl group, which interacts with the enzyme’s active site residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl propylcarbamate is unique due to its specific propyl group, which imparts distinct chemical and biological properties compared to other nitrophenyl carbamates. Its ability to inhibit acylpeptide hydrolase and its applications in diverse fields highlight its versatility and importance in scientific research .

Properties

CAS No.

63321-49-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(4-nitrophenyl) N-propylcarbamate

InChI

InChI=1S/C10H12N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)

InChI Key

FTPSVHHZKHVFNB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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